3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of imidazole, piperidine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine ring, and finally, the coupling with the chromenone moiety. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce new substituents onto the imidazole or chromenone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity
Mechanism of Action
The mechanism of action of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity, while the chromenone ring can interact with various proteins, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety
Uniqueness
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of imidazole, piperidine, and chromenone rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-12-20-11-16(21)13-6-8-22(9-7-13)18(23)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWGILOXPZUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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